molecular formula C11H7F3N2O B6442008 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine CAS No. 2640970-29-0

2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine

Cat. No.: B6442008
CAS No.: 2640970-29-0
M. Wt: 240.18 g/mol
InChI Key: DRSHIWVJWBAIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyridin-3-yloxy group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with 3-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the pyridin-3-yloxy group, making it less versatile in certain applications.

    4-(Trifluoromethyl)pyridine: Similar structure but without the additional pyridin-3-yloxy group.

    2-(Pyridin-3-yloxy)pyridine: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

Uniqueness

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and pyridin-3-yloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-pyridin-3-yloxy-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-5-16-10(6-8)17-9-2-1-4-15-7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHIWVJWBAIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.